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Compound of Interest

Compound Name: [(Octadecyloxy)methyl]oxirane

Cat. No.: B107259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

characteristics of common compounds with the molecular formula C21H42O2. The focus is on

heneicosanoic acid, methyl eicosanoate, and isopropyl octadecanoate, providing key data,

experimental protocols, and visualizations to support research and development activities.

Introduction to C21H42O2 Isomers
The molecular formula C21H42O2 primarily represents a variety of saturated fatty acids and

their esters. These long-chain molecules are characterized by a 21-carbon backbone and two

oxygen atoms, typically in a carboxyl or ester functional group. Their physical and chemical

properties are largely dictated by the arrangement of these atoms and the nature of the

functional group. This guide will focus on the most common straight-chain isomers: a carboxylic

acid (heneicosanoic acid) and two of its esters (methyl eicosanoate and isopropyl

octadecanoate).

Physicochemical Properties
The key physicochemical properties of heneicosanoic acid, methyl eicosanoate, and isopropyl

octadecanoate are summarized in the tables below for easy comparison.

Table 1: General Properties of C21H42O2 Isomers
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Property
Heneicosanoic
Acid

Methyl Eicosanoate
Isopropyl
Octadecanoate

IUPAC Name
Heneicosanoic acid[1]

[2]
Methyl icosanoate[3]

Isopropyl

octadecanoate[4]

Synonyms
Heneicosylic acid,

C21:0[1][2]

Methyl arachidate[3]

[5]

Isopropyl stearate[4]

[6]

CAS Number 2363-71-5[2] 1120-28-1[3][7] 112-10-7

Molecular Weight 326.56 g/mol [8] 326.56 g/mol [3][7] 326.56 g/mol [6]

Appearance

Colorless solid, White

to almost white

powder/crystal[1][2][8]

White solid flakes

(est.)[9]
Oily, colorless liquid[4]

Table 2: Thermal Properties of C21H42O2 Isomers

Property
Heneicosanoic
Acid

Methyl Eicosanoate
Isopropyl
Octadecanoate

Melting Point 74 - 77 °C[2][8] 45-55 °C[7][9] 10 °C[4]

Boiling Point
170 - 172 °C at 2

mmHg

215 - 216 °C at 10

mmHg[7]
343 °C[4]

Flash Point 173.1±12.5 °C[8] > 110 °C[9] > 113 °C

Table 3: Solubility and Other Properties of C21H42O2 Isomers
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Property
Heneicosanoic
Acid

Methyl Eicosanoate
Isopropyl
Octadecanoate

Solubility

Soluble in chloroform

(25 mg/ml)[8].

Practically insoluble in

water.

Soluble in hot alcohol,

ethanol, ether,

benzene, and

chloroform. Sparingly

soluble in water.[9][10]

High solubility in

nonpolar solvents.

Relatively insoluble in

polar solvents like

water.[4]

LogP (Octanol/Water) 9.81[8] 9.30[9] 9.3[6]

Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are essential for the identification and

characterization of C21H42O2 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a long-chain saturated fatty acid or ester is

characterized by a prominent signal from the methylene (-CH₂-) protons of the aliphatic

chain, typically around 1.25 ppm. The terminal methyl (-CH₃) group appears as a triplet

around 0.88 ppm. For heneicosanoic acid, the α-methylene protons adjacent to the

carboxylic acid group resonate at approximately 2.34 ppm[2]. In methyl eicosanoate, the

methoxy (-OCH₃) protons give a singlet at around 3.66 ppm, and the α-methylene protons

are shifted to about 2.3 ppm. For isopropyl octadecanoate, the isopropyl methine proton

appears as a septet, and the methyl groups as a doublet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon

environments. The carbonyl carbon of the carboxylic acid or ester is the most downfield

signal, typically above 170 ppm. The carbons of the aliphatic chain produce a cluster of

signals between 14 and 34 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional group.

Heneicosanoic Acid: A broad O-H stretching band from the carboxylic acid is observed

between 2500 and 3300 cm⁻¹. A strong C=O stretching absorption appears around 1700
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cm⁻¹.

Esters (Methyl Eicosanoate, Isopropyl Octadecanoate): The characteristic C=O stretching

vibration of the ester group is observed in the range of 1735-1750 cm⁻¹. A C-O stretching

band is also present between 1000 and 1300 cm⁻¹. The broad O-H band seen in the

carboxylic acid is absent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

For fatty acids and their esters, electron ionization (EI) often leads to fragmentation of the

aliphatic chain.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of C21H42O2 isomers.

Sample Preparation for NMR Spectroscopy
Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C

NMR[11].

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃) in a clean vial[4].

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly

into a clean 5 mm NMR tube to remove any particulate matter.

Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal

standard such as tetramethylsilane (TMS) can be added.

Degassing (Optional): For high-resolution experiments, particularly for samples sensitive to

oxygen, degassing can be performed using the freeze-pump-thaw method[12].

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added

at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹[3].

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after each measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) of
Fatty Acid Methyl Esters (FAMEs)
This protocol is for the analysis of fatty acids after conversion to their more volatile methyl

esters.

Derivatization (Esterification):

To approximately 10 mg of the fatty acid sample, add 2 mL of a 2% sulfuric acid solution in

methanol.

Heat the mixture at 50-60°C for 1-2 hours.

After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

Vortex the mixture and allow the layers to separate.

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS

analysis.

GC-MS Conditions:

Injector: Split/splitless injector at 250°C.

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp

at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280-300°C) and hold.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-

550.

Melting Point Determination (Capillary Method)
Sample Preparation: Place a small amount of the finely powdered solid sample into a

capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube in a melting point apparatus.

Heating: Heat the sample slowly, at a rate of about 1-2°C per minute, when the temperature

is within 15-20°C of the expected melting point.

Observation: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes a clear liquid. This range is the melting

point.

p53-DNA Binding Inhibition Assay (Conceptual
Workflow)
Heneicosanoic acid has been reported to act as a p53 inhibitor by inhibiting its dsDNA binding

activity[8]. A typical in vitro assay to determine this activity would follow these general steps:

Reagent Preparation: Prepare recombinant human p53 protein and a biotinylated DNA

oligonucleotide containing a consensus p53 binding site.

Binding Reaction: In a microplate well, incubate the p53 protein with the biotinylated DNA

probe in a suitable binding buffer, in the presence and absence of the test compound

(heneicosanoic acid) at various concentrations.

Capture: Transfer the binding reaction mixture to a streptavidin-coated plate to capture the

biotinylated DNA-protein complexes.
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Washing: Wash the plate to remove unbound protein.

Detection: Add a primary antibody specific for p53, followed by a secondary antibody

conjugated to an enzyme (e.g., horseradish peroxidase). Add a substrate that produces a

detectable signal (e.g., colorimetric or chemiluminescent).

Data Analysis: Measure the signal intensity, which is proportional to the amount of p53 bound

to the DNA. A decrease in signal in the presence of the test compound indicates inhibition of

DNA binding.

Visualizations
The following diagrams, created using the DOT language, illustrate the chemical structures and

a conceptual workflow.

Caption: Chemical structures of common C21H42O2 isomers.
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Caption: General workflow for GC-MS analysis of fatty acids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b107259?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents
(p53, DNA, Inhibitor)

Binding Reaction

Capture on Plate

Wash Unbound

Antibody Detection

Signal Readout

Click to download full resolution via product page

Caption: Conceptual workflow of a p53-DNA binding inhibition assay.

Applications and Biological Relevance
Heneicosanoic Acid: This very-long-chain saturated fatty acid is found in some plants and

microorganisms[2]. It has shown relevance in the production of foams and paints[1]. Notably,

it has been identified as an inhibitor of the p53 tumor suppressor protein's DNA binding

activity, suggesting potential applications in cancer research and therapy[8].

Methyl Eicosanoate: This fatty acid methyl ester is a key component in the production of

biodiesel[5]. It also serves as a model compound in lipid metabolism studies and has

potential as a bio-lubricant due to its high viscosity and thermal stability[5].
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Isopropyl Octadecanoate (Isopropyl Stearate): Widely used in the cosmetics and personal

care industry as an emollient and skin-conditioning agent, it provides a smooth feel to lotions

and creams[4]. It is also utilized in industrial applications such as lubricants and

surfactants[4].

This guide provides a foundational understanding of the chemical characteristics of key

C21H42O2 isomers. The detailed data and protocols are intended to be a valuable resource for

researchers in chemistry, biology, and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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